molecular formula C21H25NO4 B267050 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

Cat. No. B267050
M. Wt: 355.4 g/mol
InChI Key: YYKCIOHSUSMDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme for B-cell receptor signaling, which plays a vital role in the development and survival of B-cells. TAK-659 has shown significant potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell maturation, differentiation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling, resulting in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity, resulting in the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has several advantages for lab experiments, including its high potency and specificity for BTK inhibition, favorable pharmacokinetic profile, and significant potential for the treatment of B-cell malignancies. However, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide also has some limitations, such as its potential for off-target effects and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the development and application of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. One potential direction is the combination of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide with other targeted therapies for the treatment of B-cell malignancies. Another direction is the development of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide as a potential treatment for other B-cell-related diseases, such as autoimmune disorders and allergies. Further studies are also needed to determine the long-term safety and efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves several steps, starting with the reaction of 4-methylphenol with 2-bromoethylamine hydrobromide to form 2-(4-methylphenoxy) ethylamine. The intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to form the target compound. The final product is then purified through chromatography to obtain pure 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide.

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Several preclinical studies have demonstrated the efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cells. In a phase 1 clinical trial, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide showed promising results in patients with relapsed or refractory CLL and NHL. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been studied in combination with other drugs, such as venetoclax and rituximab, for the treatment of B-cell malignancies.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide

InChI

InChI=1S/C21H25NO4/c1-15-8-10-18(11-9-15)26-16(2)21(23)22-17-5-3-6-19(13-17)25-14-20-7-4-12-24-20/h3,5-6,8-11,13,16,20H,4,7,12,14H2,1-2H3,(H,22,23)

InChI Key

YYKCIOHSUSMDCK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.